Thioxacillin Potassium Salt
CAS No.: 5053-35-0
Cat. No.: VC0194094
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5053-35-0 |
---|---|
Molecular Formula | C19H19N3O4S2 |
Molecular Weight | 417.5 |
IUPAC Name | (2R,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbothioic S-acid |
Standard InChI | InChI=1S/C19H19N3O4S2/c1-9-11(12(21-26-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)27)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,27)/t13-,14+,17-/m1/s1 |
SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)S |
Introduction
Chemical Structure and Properties
Thioxacillin Potassium Salt belongs to the penicillin group of antibiotics, characterized by a beta-lactam ring structure. It is the potassium salt form of thioxacillin, featuring a modified side chain that distinguishes it from other penicillin derivatives. The molecular structure incorporates specific functional groups that contribute to its antimicrobial properties and pharmacological activity.
Basic Chemical Information
Identification and Nomenclature
Proper identification of pharmaceutical compounds is essential for research, quality control, and regulatory compliance. Thioxacillin Potassium Salt has been assigned various identifiers and alternative names in chemical databases and literature.
Registry Information
The compound possesses several identification codes used in chemical databases and regulatory contexts:
Identifier Type | Code/Number |
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PubChem CID | 139024607 |
CAT Number | BO-4310 |
CAS Number | Not Available (NA) |
UNII Code | 5FXQ27L5LR |
Alternative Registry | 5053-35-0 |
Synonyms and Alternative Names
The compound is recognized by several alternative names in scientific literature and commercial contexts:
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3,3-Dimethyl-6-(5-methyl-3-phenyl-4-isoxazolecarboxamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbothioic Acid Potassium Salt
This variety of naming conventions underscores the importance of standardized nomenclature in pharmaceutical research and highlights the compound's position within the broader penicillin family.
Comparative Analysis with Related Compounds
Relationship to Amoxicillin/Clavulanate Potassium
While distinct from Thioxacillin Potassium Salt, other potassium salt formulations of penicillin derivatives, such as Amoxicillin/Clavulanate Potassium, are well-studied antibacterial combinations. These combinations consist of a semisynthetic penicillin antibiotic (amoxicillin) and a beta-lactamase inhibitor (clavulanate potassium) . The inclusion of a beta-lactamase inhibitor enhances efficacy against resistant bacteria by protecting the beta-lactam antibiotic from enzymatic degradation.
Structural Comparison Table
Compound | Structural Distinctive Features | Potential Impact on Activity |
---|---|---|
Thioxacillin Potassium Salt | Thiocarbonyl substitution, isoxazole side chain | Potentially altered spectrum of activity and stability |
Amoxicillin | p-hydroxyphenyl side chain | Broad-spectrum activity |
Oxacillin | Isoxazole side chain, carbonyl (vs. thiocarbonyl) | Resistance to beta-lactamases |
Research Status and Development History
Database Records and Timeline
The limited information available suggests a relatively recent formal documentation of Thioxacillin Potassium Salt in chemical databases. PubChem records indicate the compound was added to their database on September 13, 2019, with modifications as recent as February 22, 2025 . This recent documentation history could suggest either:
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The compound is relatively new in research and development
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It has existed previously but received limited research attention
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It has been primarily used in specialized research contexts with limited publication
Publication Landscape
The scarcity of comprehensive information about Thioxacillin Potassium Salt in the scientific literature suggests a limited research focus on this specific compound. This contrasts with extensively studied penicillin derivatives like amoxicillin, which have numerous clinical studies and publications detailing their properties, applications, and clinical outcomes .
Research Gaps
Several critical knowledge gaps exist regarding Thioxacillin Potassium Salt:
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Comprehensive antimicrobial activity spectrum
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Resistance patterns and susceptibility to beta-lactamases
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Detailed pharmacokinetic and pharmacodynamic profiles
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Clinical applications and therapeutic advantages, if any
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Toxicity profile and safety considerations
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